molecular formula C20H24N2O3 B2533195 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034347-67-4

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2533195
CAS No.: 2034347-67-4
M. Wt: 340.423
InChI Key: OSAJFOLPGJIEGX-UHFFFAOYSA-N
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Description

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034347-67-4) is a synthetic urea derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a hybrid structure incorporating a 2,3-dihydro-1H-indene moiety linked via a methoxy group to a methylurea bridge, which is further connected to a 4-methoxybenzyl group. With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, it possesses calculated properties including a topological polar surface area (TPSA) of 59.6 Ų and an XLogP3 of 2.6, suggesting favorable membrane permeability . The structural architecture of this urea compound makes it a valuable scaffold for investigating neurodegenerative diseases. Research into Alzheimer's disease (AD) extensively explores cholinesterase inhibitors to counteract the loss of acetylcholine, a critical neurotransmitter for memory and cognitive functions . The urea functional group is a known pharmacophore in drug discovery, capable of forming key hydrogen bonds with biological targets. Furthermore, the 1,2,3-triazole ring, another privileged scaffold in medicinal chemistry, demonstrates that nitrogen-containing heterocycles can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This provides a strong rationale for evaluating the anticholinesterase potential of related heterocyclic and urea-based compounds in pre-clinical research. This chemical is supplied For Research Use Only. It is intended for in vitro applications and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or a core structure for developing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders .

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-15(8-10-18)13-21-19(23)22-14-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-14H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJFOLPGJIEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the Indane Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a Friedel-Crafts alkylation reaction.

    Urea Formation: The indane derivative is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa9.5Induction of apoptosis via caspase activation
MCF-77.8Cell cycle arrest at G0/G1 phase
A54911.0Inhibition of angiogenesis pathways
HCT1168.9Pro-apoptotic effects through mitochondrial pathway

The mechanisms underlying these effects include the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been studied for its neuropharmacological effects. Preliminary animal studies suggest that it may influence neurotransmitter systems related to mood regulation and cognitive function.

Case Study: Cognitive Enhancement in Animal Models

A study involving rodents demonstrated that administration of this compound improved performance in memory tasks compared to control groups. The proposed mechanism involves modulation of serotonergic and dopaminergic pathways, which are critical for cognitive processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is crucial for optimizing its biological activity. Modifications to the methoxy and benzyl groups have been shown to enhance potency against specific targets.

Key Findings:

  • Methoxy Group Substitution: Enhancements in solubility and bioavailability.
  • Benzyl Moiety Variation: Alterations can significantly impact anticancer efficacy.

Therapeutic Potential

The diverse biological activities exhibited by 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea suggest potential therapeutic applications beyond oncology:

  • Cancer Therapy: As a candidate for targeted cancer therapies.
  • Neurology: Potential use in treating mood disorders and cognitive impairments.
  • Pain Management: Possible applications in pain relief due to its neuropharmacological properties.

Mechanism of Action

The mechanism by which 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key features with several urea derivatives documented in the evidence.

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features References
1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea 2-Methoxy-indenylmethyl, 4-methoxybenzyl C₂₀H₂₂N₂O₃ 338.41 g/mol Rigid indenyl backbone; dual methoxy groups may enhance lipophilicity.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea Indolylmethoxyethyl, 4-methylbenzyl C₂₁H₂₃N₃O₂ 349.43 g/mol Flexible methoxyethyl chain; methylbenzyl may reduce metabolic oxidation.
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea Oxadiazolylmethyl, 4-methoxybenzyl C₁₃H₁₆N₄O₃ 276.29 g/mol Oxadiazole ring introduces polarity; potential for hydrogen bonding.
1-(4-Methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea Indolylsulfonylethyl, 4-methoxybenzyl C₂₀H₂₃N₃O₄S 401.5 g/mol Sulfonyl group enhances electronegativity; may improve receptor interactions.

Key Observations :

  • Rigidity vs. Flexibility : The indenylmethyl group in the target compound provides conformational rigidity compared to the oxadiazole or sulfonylethyl substituents in analogs . This rigidity may influence binding to hydrophobic pockets in biological targets.
  • Methoxy vs.

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea, also known by its CAS number 2034347-67-4, is a synthetic compound derived from the indene structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of 340.4 g/mol. The structure includes methoxy groups that may enhance its solubility and bioactivity.

PropertyValue
CAS Number2034347-67-4
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar urea derivatives. For instance, compounds with structural similarities have demonstrated broad-spectrum antibacterial and antifungal activities. The mechanisms often involve inhibition of protein synthesis and disruption of biofilm formation in pathogenic bacteria.

Case Study: Antibacterial Activity
A related study evaluated various urea derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table: Antimicrobial Efficacy of Urea Derivatives

CompoundTarget PathogenMIC (μM)Activity Type
Compound AS. aureus15.625Bactericidal
Compound BE. faecalis62.5Bacteriostatic
Compound CMRSA31.108Antibiofilm

Anticancer Activity

Compounds related to 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea have been investigated for their anticancer properties. In vitro studies showed that some derivatives inhibited the proliferation of various cancer cell lines with IC50 values ranging from 1.67 to 10.3 μM .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to disrupt critical protein-protein interactions involved in cancer cell signaling pathways, such as the c-Myc-Max interaction . This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Enzyme Inhibition

Research has indicated that similar compounds may act as enzyme inhibitors, particularly in targeting kinases involved in cancer progression and cell signaling pathways. The structural features of these compounds allow them to bind effectively to active sites on enzymes, potentially modulating their activity.

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